2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole
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Overview
Description
Typically, compounds with the “Di-tert-butyl” prefix contain two tert-butyl groups, which are bulky alkyl groups. The “hexahydropyrrolo[3,4-e]isoindole” part suggests a polycyclic structure with nitrogen .
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement of the atoms in the molecule. Generally, the tert-butyl groups are expected to add significant steric bulk .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the steric hindrance of the tert-butyl groups and the electronic properties of the pyrroloisoindole core .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by factors such as the compound’s polarity, size, and shape. For example, the tert-butyl groups might make the compound quite hydrophobic .properties
IUPAC Name |
2,7-ditert-butyl-1,3,6,8-tetrahydropyrrolo[3,4-e]isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-8H,9-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVLQMVMFSPGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2=C(C1)C3=C(CN(C3)C(C)(C)C)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704728 |
Source
|
Record name | 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole | |
CAS RN |
118644-08-9 |
Source
|
Record name | 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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